

# physicochemical properties of 4-Chloro-2-(trifluoromethyl)quinoline

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## Compound of Interest

Compound Name: 4-Chloro-2-(trifluoromethyl)quinoline

Cat. No.: B157264

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An In-depth Technical Guide on the Physicochemical Properties of **4-Chloro-2-(trifluoromethyl)quinoline**

## Introduction

**4-Chloro-2-(trifluoromethyl)quinoline** is a halogenated quinoline derivative that serves as a significant building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group at the 2-position and a chlorine atom at the 4-position imparts unique electronic properties and reactivity to the quinoline scaffold. These substitutions can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets, making it a valuable intermediate in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and relevant synthetic and analytical workflows.

## Core Physicochemical Data

The fundamental physicochemical properties of **4-Chloro-2-(trifluoromethyl)quinoline** are summarized in the table below. These parameters are crucial for predicting its behavior in various chemical and biological systems.

Property	Value	Source(s)
Molecular Formula	C <sub>10</sub> H <sub>5</sub> ClF <sub>3</sub> N	[1][2]
Molecular Weight	231.60 g/mol	[1][2][3]
CAS Number	1701-24-2	[1][4]
Melting Point	34-38 °C	[1][4]
Boiling Point	Not explicitly available.	
Flash Point	107 °C (224.6 °F)	[1]
Appearance	Solid	[1]
Solubility	Information not widely available. Standard protocols apply.	
pKa	Information not widely available. Standard protocols apply.	
logP (Octanol-Water Partition Coefficient)	Information not widely available. Standard protocols apply.	

## Experimental Protocols for Property Determination

Standardized methodologies are employed to experimentally determine the physicochemical properties of chemical compounds. While specific experimental data for the solubility, pKa, and logP of **4-Chloro-2-(trifluoromethyl)quinoline** are not readily available in the public domain, the following are detailed protocols that can be utilized for their determination.

### Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Methodology (Capillary Method):

- A small, dry sample of **4-Chloro-2-(trifluoromethyl)quinoline** is finely powdered.

- The powder is packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in a calibrated melting point apparatus.
- The sample is heated at a steady rate (e.g., 1-2 °C per minute) near its expected melting point.
- The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.<sup>[5]</sup>

## Aqueous Solubility Determination

Solubility is a key parameter influencing a drug's absorption and bioavailability.

Methodology (Shake-Flask Method):

- An excess amount of **4-Chloro-2-(trifluoromethyl)quinoline** is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.
- The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is reached, which typically takes 24-48 hours.<sup>[5]</sup>
- The resulting suspension is filtered to remove any undissolved solid.
- The concentration of the dissolved compound in the filtrate is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).<sup>[5]</sup>

## pKa Determination

The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at different physiological pH values.

Methodology (Potentiometric Titration):

- A solution of **4-Chloro-2-(trifluoromethyl)quinoline** of a known concentration is prepared in an appropriate solvent system (e.g., water, or a co-solvent system if solubility is limited).

- The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
- The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.<sup>[5]</sup>
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa is determined from the midpoint of the buffer region of the titration curve.

## logP (Octanol-Water Partition Coefficient) Determination

The logP value is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes.

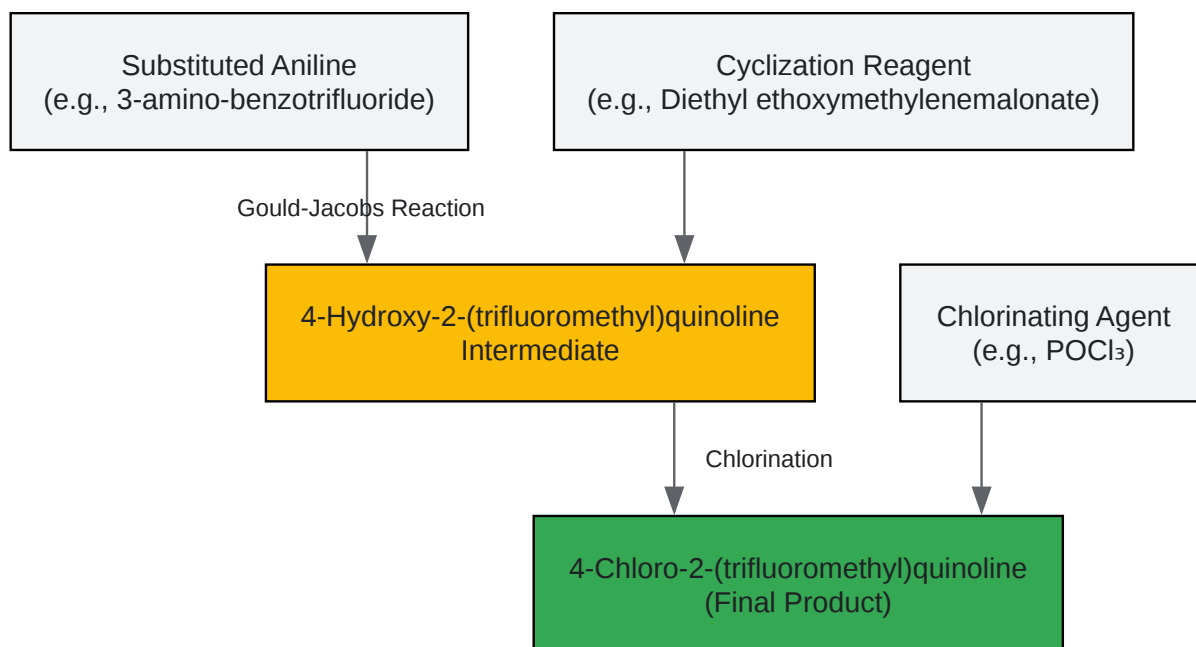
Methodology (Shake-Flask Method):

- A solution of **4-Chloro-2-(trifluoromethyl)quinoline** is prepared in a biphasic system of n-octanol and water (or a pH 7.4 buffer).
- The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to separate.
- The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical technique like HPLC-UV.<sup>[6]</sup>
- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
- The logP is the base-10 logarithm of the partition coefficient.<sup>[5]</sup>

## Synthesis and Workflow Diagrams

### Plausible Synthetic Pathway

While multiple synthetic routes to quinoline derivatives exist, a common approach involves the cyclization of an appropriately substituted aniline. The following diagram illustrates a plausible synthetic pathway for **4-Chloro-2-(trifluoromethyl)quinoline**, which could involve a reaction like the Gould-Jacobs reaction followed by chlorination.

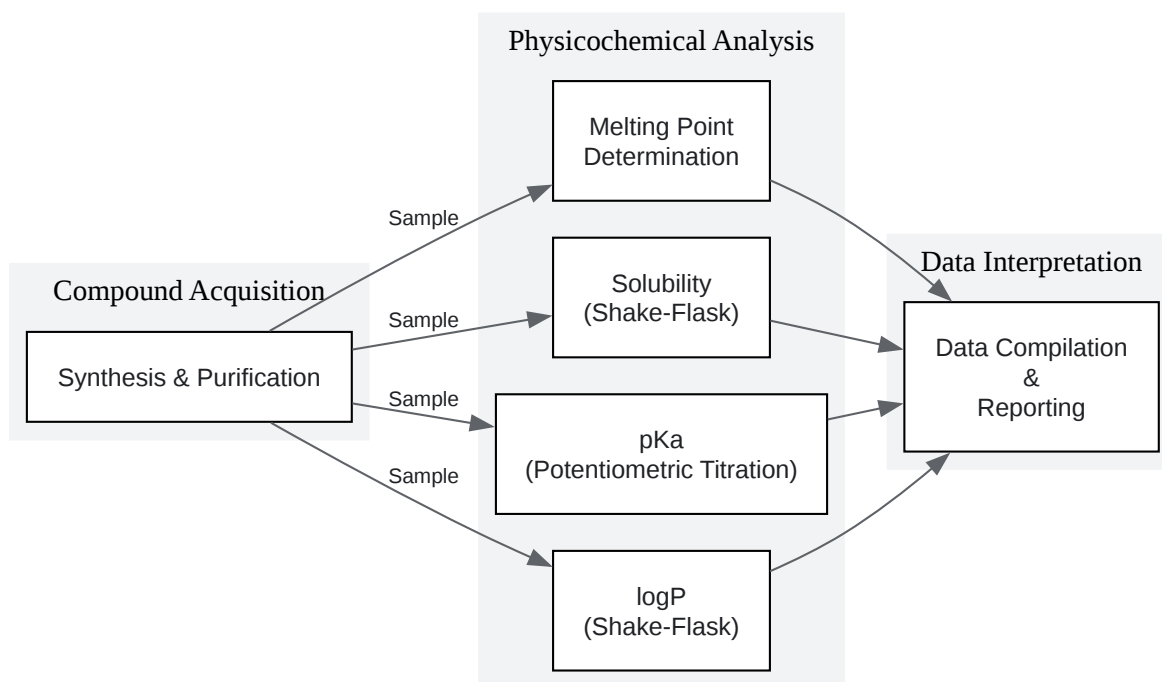


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Caption: A plausible synthetic pathway for **4-Chloro-2-(trifluoromethyl)quinoline**.

## Experimental Workflow for Physicochemical Profiling

The determination of the physicochemical properties of a novel or existing compound follows a logical workflow to ensure accurate and reproducible data.



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Caption: General workflow for physicochemical property determination.

## Conclusion

**4-Chloro-2-(trifluoromethyl)quinoline** is a compound of significant interest in synthetic and medicinal chemistry. Its physicochemical properties, particularly its melting point and molecular weight, are well-documented. While experimental data for solubility, pKa, and logP are not readily available, established protocols can be employed for their determination. The provided synthetic and experimental workflows offer a framework for researchers working with this and similar compounds. A thorough understanding of these properties is essential for the effective design and development of new chemical entities for a range of scientific applications.

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